
(4-benzylpiperidin-1-yl)(9H-xanthen-9-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(4-benzylpiperidin-1-yl)(9H-xanthen-9-yl)methanone” is a chemical compound with the molecular formula C26H25NO2 . It is a complex organic molecule that contains a benzylpiperidinyl group attached to a xanthen-9-yl methanone group .
Molecular Structure Analysis
The molecular structure of “this compound” is complex, with a benzylpiperidinyl group attached to a xanthen-9-yl methanone group . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of related xanthone compounds and their structural analysis have been a focal point in organic chemistry. For instance, Johnson et al. (2010) demonstrated a novel transformation in the synthesis of xanthones, such as the reaction of (2,4,5-trimethoxyphenyl)(2-hydroxyphenyl)methanone with ceric ammonium nitrate to produce 2,3-dimethoxy-9H-xanthen-9-one, showcasing the versatility of xanthone derivatives in synthetic chemistry (Johnson et al., 2010).
Antioxidant and Antiproliferative Activity
Research has also explored the antioxidant and antiproliferative properties of benzophenone and xanthone derivatives. Ranganatha et al. (2014) synthesized a series of novel 2‐(diaryl methanone)‐N‐(4‐oxo‐2‐phenyl‐thiazolidin‐3‐yl)‐acetamides, demonstrating potent xanthine oxidase inhibition and antioxidant properties, indicative of the therapeutic potential of such compounds (Ranganatha et al., 2014).
NMDA Receptor Antagonism
The selective antagonism of the NR1/2B N-methyl-D-aspartate (NMDA) receptor by indole-2-carboxamides and benzimidazole-2-carboxamides, with derivatives such as (4-benzylpiperidine-1-yl)-(6-hydroxy-1H-indole-2-yl)-methanone showing potent activity, points to the significance of such compounds in neuropharmacology (Borza et al., 2007).
Crystal Structure Analysis
The crystal structure analysis of related compounds, like the adduct formed by (4-chlorophenyl)(4-hydroxypiperidin-1-yl)methanone and (4-chlorophenyl)(piperidin-1-yl)methanone, offers insights into the molecular interactions and structural conformations of piperidine derivatives, highlighting the importance of structural analysis in understanding compound properties (Revathi et al., 2015).
Future Directions
The future directions for research on “(4-benzylpiperidin-1-yl)(9H-xanthen-9-yl)methanone” could include further investigation into its synthesis, chemical reactions, mechanism of action, and potential applications. This could involve in-depth studies using various analytical techniques and experimental models .
Properties
IUPAC Name |
(4-benzylpiperidin-1-yl)-(9H-xanthen-9-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO2/c28-26(27-16-14-20(15-17-27)18-19-8-2-1-3-9-19)25-21-10-4-6-12-23(21)29-24-13-7-5-11-22(24)25/h1-13,20,25H,14-18H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBEDHSJNCDPOQV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
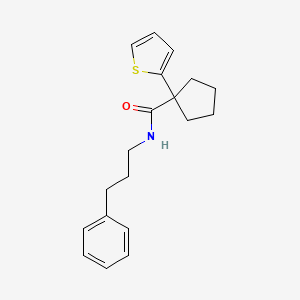

![8-[(5-bromothiophen-2-yl)sulfonyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2357831.png)
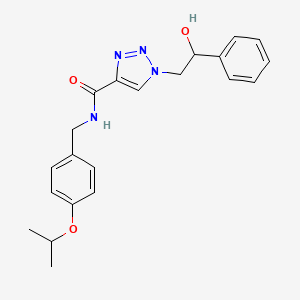
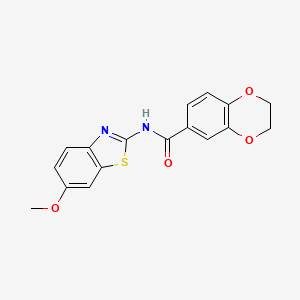
![3-chloro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-methylbenzene-1-sulfonamide](/img/structure/B2357835.png)
![N-(4-fluorophenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2357836.png)
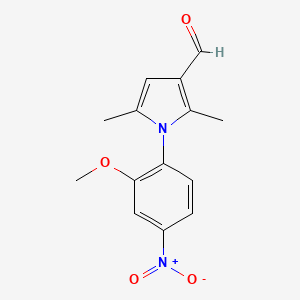
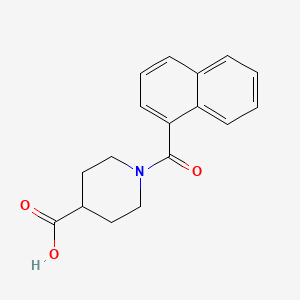
![6-bromospiro[1H-pyrrolo[3,2-b]pyridine-3,4'-oxane]-2-one](/img/structure/B2357841.png)
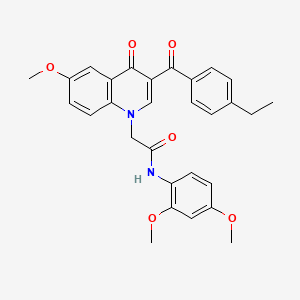


![3-Thiophen-2-yl-6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2357845.png)
